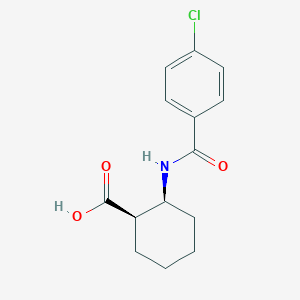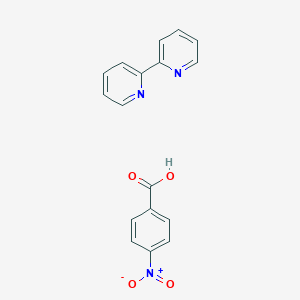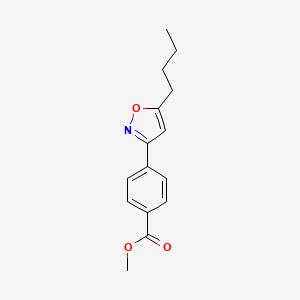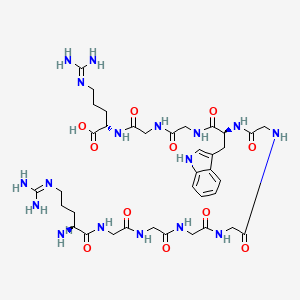
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple glycine residues and the unique diaminomethylidene groups attached to the L-ornithine residues
准备方法
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps. The synthetic route typically starts with the protection of the amino groups of L-ornithine and L-tryptophan. The glycine residues are then sequentially added using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The diaminomethylidene groups are introduced through a guanidination reaction using reagents like O-methylisourea .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible assembly of peptide chains.
化学反应分析
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The diaminomethylidene groups can be reduced to form primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It serves as a substrate for enzymatic studies, particularly those involving proteases and peptidases.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes and receptors.
作用机制
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes and receptors, modulating their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
相似化合物的比较
Similar compounds to N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine include:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acid residues, which can affect its properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This tetrapeptide has a shorter chain and different amino acid composition, leading to distinct biological activities.
The uniqueness of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine lies in its extended glycine sequence and the presence of two diaminomethylidene groups, which confer specific structural and functional properties.
属性
CAS 编号 |
832697-16-2 |
|---|---|
分子式 |
C37H57N17O11 |
分子量 |
916.0 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H57N17O11/c38-22(6-3-9-43-36(39)40)33(62)51-16-29(58)48-14-27(56)46-13-26(55)47-15-28(57)49-19-32(61)54-25(11-20-12-45-23-7-2-1-5-21(20)23)34(63)52-17-30(59)50-18-31(60)53-24(35(64)65)8-4-10-44-37(41)42/h1-2,5,7,12,22,24-25,45H,3-4,6,8-11,13-19,38H2,(H,46,56)(H,47,55)(H,48,58)(H,49,57)(H,50,59)(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-/m0/s1 |
InChI 键 |
NHDVTDQBWXOFMN-HVCNVCAESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


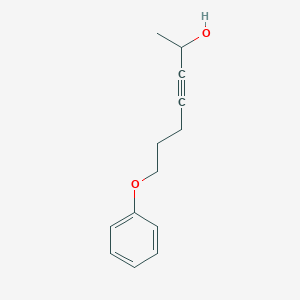
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
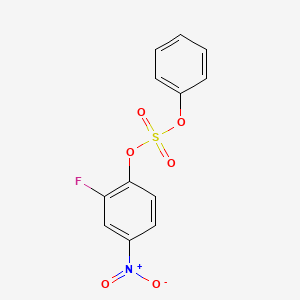
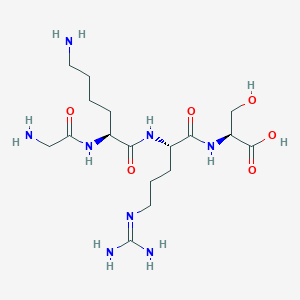
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
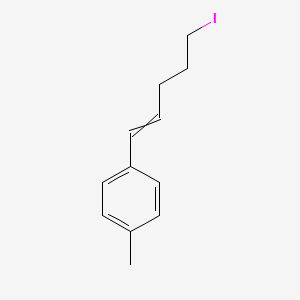
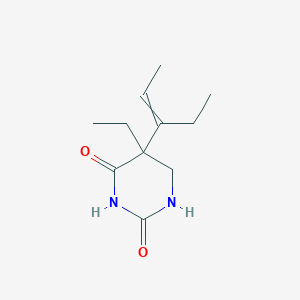
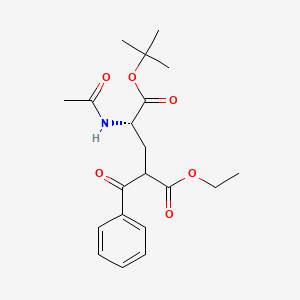
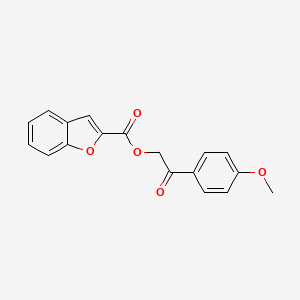
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
